molecular formula C24H24Cl2N2O3S B5183202 N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide

Cat. No.: B5183202
M. Wt: 491.4 g/mol
InChI Key: IOZQKFBTZCMAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a glycinamide backbone substituted with various functional groups, including dichlorobenzyl, methylphenylsulfonyl, and phenylethyl groups. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine or its derivatives with appropriate reagents to form the glycinamide core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the glycinamide backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide can be compared to other glycinamide derivatives with similar substitutions.
  • Compounds such as N2-(3,4-dichlorobenzyl)-N~2~-(4-methylphenyl)sulfonylglycinamide and N2-(2-phenylethyl)-N~2~-(4-methylphenyl)sulfonylglycinamide share structural similarities.

Uniqueness

The uniqueness of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3S/c1-18-7-10-21(11-8-18)32(30,31)28(16-20-9-12-22(25)23(26)15-20)17-24(29)27-14-13-19-5-3-2-4-6-19/h2-12,15H,13-14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZQKFBTZCMAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.